(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
The compound “(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a complex organic molecule. It contains several functional groups and structural features, including a benzofuran ring, a benzo[d][1,3]dioxole ring, a bromine atom, a hydroxy group, and a morpholinomethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran and benzo[d][1,3]dioxole rings, the introduction of the bromine atom, and the attachment of the morpholinomethyl group. The synthesis could potentially involve techniques such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its benzofuran and benzo[d][1,3]dioxole rings, which are aromatic systems that contribute to the compound’s stability and reactivity. The presence of the bromine atom and the hydroxy group also have significant implications for the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups and structural features. For example, the bromine atom could potentially be involved in substitution reactions, while the hydroxy group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Pharmacological Potential
Benzofuran compounds have attracted significant attention due to their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds. For example, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents, demonstrating the versatility and pharmacological importance of benzofuran derivatives in drug discovery and development (Yu-hang Miao et al., 2019).
Toxicological Considerations
Toxicological studies of new psychoactive substances (NPS) have included the examination of benzofurans, among other compounds. These studies aim to understand the health risks associated with NPS, comparing the clinical effects of certain benzofurans with common illicit drugs like amphetamine and MDMA. This comparison suggests that existing treatment guidelines based on clinical effects, rather than specific drugs, can manage NPS toxicity. However, comprehensive data on the health risks of benzofurans and similar substances remain limited, highlighting the need for further research to protect public health (J. J. Nugteren-van Lonkhuyzen et al., 2015).
Synthetic Methodologies
The synthesis of benzofuran derivatives has been a topic of interest due to their significant biological activities. Various synthetic protocols have been developed for constructing benzofuran rings, including free radical cyclization cascades and methods involving proton quantum tunneling. These methodologies enable the construction of complex benzofuran ring systems with high yield and minimal side reactions, contributing to the advancement of benzofuran-based drug development (M. Sainsbury, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthetic routes, the investigation of its reactivity under various conditions, and the evaluation of its potential use in areas such as medicine or materials science .
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(26)16-1-2-18(25)17(22(16)30-19)10-24-3-5-27-6-4-24/h1-2,7-9,25H,3-6,10-12H2/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYDTNWLFTESV-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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